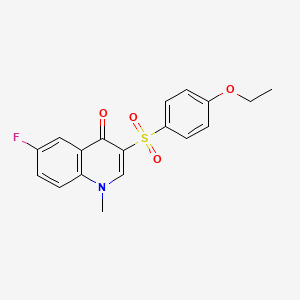

3-((4-ethoxyphenyl)sulfonyl)-6-fluoro-1-methylquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

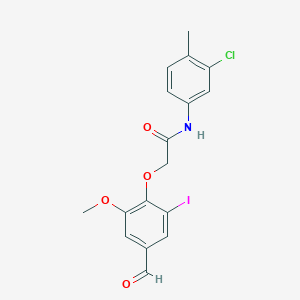

The compound “3-((4-ethoxyphenyl)sulfonyl)-6-fluoro-1-methylquinolin-4(1H)-one” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are used in a variety of applications, including as building blocks in pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would include a quinoline core, with a sulfonyl group attached to the 3-position, a fluorine atom at the 6-position, and a methyl group at the 1-position. The sulfonyl group would be further substituted with a 4-ethoxyphenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonyl group could increase its acidity compared to other quinoline derivatives .Aplicaciones Científicas De Investigación

Antimicrobial and Antitumor Agents

- Quinoline derivatives have been extensively studied for their broad antibacterial and antitumor activities. For instance, sulfonamide and sulfoxide derivatives related to quinolines have shown promise as antibacterial agents with potential applications in treating systemic infections due to their broad spectrum of activity and favorable pharmacokinetic profiles (Goueffon et al., 1981). Furthermore, novel quinolin-4-one derivatives have exhibited significant inhibitory activity against various tumor cell lines, with some compounds showing comparable activity to existing anticancer drugs, highlighting their potential as antitumor agents (Li-Chen Chou et al., 2010).

Molecular Probes and Sensors

- The development of fluorescent probes based on quinoline derivatives for biological and chemical sensing applications has been a subject of interest. For example, certain quinoline derivatives have been used to create highly sensitive fluorescent probes for detecting reducing agents, showcasing their utility in biological, biochemistry, and biomedicine fields (Tong-Yan Sun et al., 2018). Additionally, europium(III) complexes with quinoline derivatives have been synthesized as new fluorescent pH probes, demonstrating high sensitivity and the ability to monitor pH changes in both cultured cells and in vivo applications (Xiaoling Zhang et al., 2011).

Chemical Synthesis and Material Science

- Quinoline derivatives have also been explored in the synthesis of complex organic molecules and materials science. For instance, sulfone-based electron transport materials incorporating quinoline units have been designed for use in phosphorescent organic light-emitting diodes (PhOLEDs), exhibiting high triplet energy and potential for highly efficient blue PhOLEDs (S. Jeon et al., 2014). Moreover, the synthesis of novel quinoline derivatives through interactions with sulfonamide moieties has led to the development of materials with potential nonlinear optical properties, indicating their applications in optical devices (P. Ruanwas et al., 2010).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-(4-ethoxyphenyl)sulfonyl-6-fluoro-1-methylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4S/c1-3-24-13-5-7-14(8-6-13)25(22,23)17-11-20(2)16-9-4-12(19)10-15(16)18(17)21/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPLMXRNOIHSNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}-1H-indol-2-one](/img/structure/B2716236.png)

![8-Bromo-5-chloroimidazo[1,5-a]pyridine](/img/structure/B2716238.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2716240.png)

![3-({[11-(4-Butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2716242.png)

![N-[Cyclobutyl(cyclopropyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2716243.png)

![(2E)-2-(4-chlorophenyl)-3-[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]prop-2-enenitrile](/img/structure/B2716246.png)

![methyl 4-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2716248.png)

![(Z)-7-methoxy-2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)imino)-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2716253.png)

![3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2716256.png)